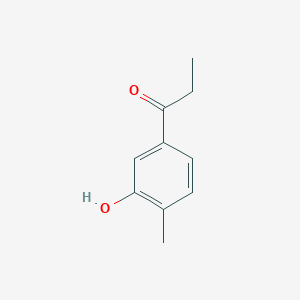

1-(3-Hydroxy-4-methylphenyl)-1-propanone

Descripción

Contextualization within Substituted Phenylpropanone Chemistry

Substituted phenylpropanones are a class of organic compounds that feature a phenyl ring attached to a three-carbon propanone chain with various substituents on the aromatic ring. This class of molecules is significant in organic chemistry due to their versatile reactivity and their presence in a wide array of biologically active compounds. The specific placement of hydroxyl and methyl groups on the phenyl ring of 1-(3-Hydroxy-4-methylphenyl)-1-propanone creates a unique electronic and steric environment that influences its chemical behavior and potential applications.

These compounds are often synthesized as intermediates for more complex molecules. The ketone and hydroxyl functionalities offer reactive sites for a variety of chemical transformations, including but not limited to, oxidation, reduction, and condensation reactions. For instance, ortho-hydroxyaryl ketones are well-established precursors in the synthesis of various heterocyclic compounds. researchgate.net The presence of the methyl group can further modulate the reactivity and selectivity of these transformations.

Historical Perspectives on Related Hydroxyketone Research

The synthesis of hydroxyaryl ketones, the broader family to which this compound belongs, has a rich history rooted in classical organic reactions. Two of the most prominent methods for their preparation are the Fries rearrangement and the Friedel-Crafts acylation.

The Fries rearrangement , named after its discoverer Karl Theophil Fries, is a reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. nih.gov This reaction is known to be ortho and para selective, with the product distribution often being influenced by reaction conditions such as temperature. nih.gov

The Friedel-Crafts acylation , developed by Charles Friedel and James Crafts in 1877, is another fundamental method for attaching an acyl group to an aromatic ring. In the context of producing hydroxyketones, this reaction would typically involve the acylation of a phenol (B47542). The reaction proceeds via an electrophilic aromatic substitution mechanism.

These historical methods have laid the groundwork for the synthesis of a vast library of hydroxyketones, enabling researchers to explore their properties and applications. Modern advancements have also led to the development of more environmentally friendly and efficient methods for these transformations.

Current Research Landscape and Emerging Academic Interests Pertaining to this compound

While specific research focusing exclusively on this compound is still emerging, the broader class of substituted hydroxypropiophenones is a subject of active investigation. The interest in these compounds is largely driven by their potential as building blocks in medicinal chemistry and materials science.

Recent studies have explored the synthesis and biological evaluation of various substituted hydroxychalcones and related flavones, which can be derived from hydroxyacetophenones and hydroxypropiophenones. researchgate.net These classes of compounds have shown a range of biological activities. Furthermore, research into the synthesis and biological activities of other substituted fused pyranoquinolinones highlights the utility of hydroxy-substituted coumarins, which share structural motifs with the phenylpropanone core. mdpi.com

The academic interest in compounds like this compound lies in its potential as a synthon for creating more complex molecules with tailored properties. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic ketone, makes it a versatile starting material for a variety of synthetic transformations. For example, o-hydroxyaryl ketones are valuable starting materials for the synthesis of heterocyclic compounds like chromones and coumarins. researchgate.net The specific substitution pattern of this compound could lead to novel derivatives with unique biological or material properties.

Although detailed research findings on this specific compound are not yet widespread in publicly accessible literature, its availability from chemical suppliers suggests its use in ongoing research endeavors. The exploration of its reactivity and potential applications is an active area of academic inquiry.

Chemical and Physical Properties

Below is a table summarizing some of the known properties of this compound.

| Property | Value | Source |

| CAS Number | 18158-56-0 | lookchem.com |

| Molecular Formula | C₁₀H₁₂O₂ | lookchem.com |

| Molecular Weight | 164.20 g/mol | lookchem.com |

Structure

3D Structure

Propiedades

IUPAC Name |

1-(3-hydroxy-4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-9(11)8-5-4-7(2)10(12)6-8/h4-6,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUBBQLXMYOYRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101277051 | |

| Record name | 1-(3-Hydroxy-4-methylphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18158-56-0 | |

| Record name | 1-(3-Hydroxy-4-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18158-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Hydroxy-4-methylphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 3 Hydroxy 4 Methylphenyl 1 Propanone

Strategies for Carbon-Carbon Bond Formation in Aryl Propanone Synthesis

The creation of the propanone scaffold attached to the substituted phenyl ring is the critical step in synthesizing 1-(3-Hydroxy-4-methylphenyl)-1-propanone. This involves forming a new carbon-carbon bond between the aromatic ring and the propanone side chain.

Aldol (B89426) Condensation Approaches and Mechanistic Aspects

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. libretexts.org It involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy ketone or aldehyde, which can then be dehydrated to yield a conjugated enone. wikipedia.orgbyjus.com The reaction can be catalyzed by either acid or base. youtube.com

In the context of synthesizing aryl ketones, a variation known as the Claisen-Schmidt condensation is often employed. This reaction involves a ketone reacting with an aromatic carbonyl compound that cannot form an enolate itself. libretexts.orglibretexts.org While not a direct route to this compound, the principles of the aldol reaction can be applied. A hypothetical route could involve the reaction of an enolate derived from a simple ketone like acetone (B3395972) with a protected 3-hydroxy-4-methylbenzaldehyde.

Base-Catalyzed Mechanism:

Enolate Formation: A base abstracts an acidic α-hydrogen from a carbonyl compound to form a resonance-stabilized enolate. youtube.com

Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule (e.g., an aldehyde). libretexts.org

Protonation: The resulting alkoxide is protonated by a protic solvent (like water or alcohol) to give the β-hydroxy carbonyl compound. byjus.com

Dehydration: Subsequent heating in the presence of acid or base can lead to the elimination of a water molecule to form an α,β-unsaturated carbonyl compound. libretexts.org

A key challenge in crossed aldol condensations, where two different carbonyl compounds are used, is controlling the reaction to prevent a mixture of all four possible products. byjus.com Using a reactant without α-hydrogens, such as an aromatic aldehyde, simplifies the outcome. byjus.com

| Catalyst Type | Key Mechanistic Feature | Typical Conditions |

| Base-Catalyzed | Formation of a nucleophilic enolate ion. wikipedia.org | Aqueous or alcoholic solutions of NaOH or KOH. magritek.com |

| Acid-Catalyzed | Formation of a nucleophilic enol. | Protic acids (e.g., HCl, H₂SO₄) in an appropriate solvent. |

Grignard Reagent Applications in Propanone Scaffold Construction

Grignard reactions are a powerful tool for forming carbon-carbon bonds by using organomagnesium halides (Grignard reagents). wikipedia.orgsigmaaldrich.com These reagents are potent nucleophiles and strong bases, readily attacking electrophilic centers like the carbon atom of a carbonyl group. sigmaaldrich.comleah4sci.com

To synthesize this compound, a Grignard reagent can be reacted with a suitable propanoyl electrophile. A plausible pathway involves the following steps:

Protection of the Phenolic Group: The acidic proton of the hydroxyl group on the starting material, such as 1-bromo-2-methyl-5-phenol, must be protected to prevent it from reacting with the highly basic Grignard reagent. Common protecting groups include silyl (B83357) ethers (e.g., TBDMS) or ethers (e.g., MOM).

Formation of the Grignard Reagent: The protected aryl bromide is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the corresponding arylmagnesium bromide. chemguide.co.uk

Reaction with an Acylating Agent: The Grignard reagent is then treated with a propanoyl source, such as propanoyl chloride or propanoic anhydride (B1165640). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acylating agent.

Hydrolysis and Deprotection: An acidic workup hydrolyzes the intermediate to yield the ketone. wisc.edu A subsequent deprotection step removes the protecting group from the phenolic hydroxyl to afford the final product.

Alternatively, treating a nitrile with a Grignard reagent, followed by hydrolysis, also yields a ketone. ncert.nic.in For instance, reacting 3-hydroxy-4-methylbenzonitrile (B1318791) (with a protected hydroxyl group) with ethylmagnesium bromide would produce the target ketone after hydrolysis.

| Electrophile | Intermediate | Outcome |

| Propanoyl Chloride | Acyl substitution adduct | Forms the ketone directly after workup. |

| Propanoic Anhydride | Acyl substitution adduct | Forms the ketone directly after workup. |

| Propanenitrile | Imine salt | Requires hydrolysis to convert the imine to a ketone. leah4sci.com |

Hydroacylation Methodologies for Substituted Phenylpropanones

Hydroacylation refers to the addition of an aldehyde's C-H bond across a double or triple bond. More broadly in the context of aryl ketone synthesis, acylation of the aromatic ring is a primary strategy. The Friedel-Crafts acylation is a classic and effective method for attaching an acyl group to an aromatic ring. organic-chemistry.org

For the synthesis of this compound, this reaction would involve treating 2-methylphenol with propanoyl chloride or propanoic anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Considerations:

Directing Effects: The hydroxyl (-OH) and methyl (-CH₃) groups on the starting phenol (B47542) are both activating and ortho-, para-directing. The powerful -OH group will primarily direct the incoming acyl group to the positions ortho and para to it. Acylation at the position para to the hydroxyl group and ortho to the methyl group would yield the desired product.

Isomer Formation: A significant challenge with Friedel-Crafts reactions on substituted rings is the potential formation of multiple isomers, which would necessitate purification.

Catalyst Amount: The phenolic hydroxyl group can coordinate with the Lewis acid catalyst, requiring more than a stoichiometric amount of the catalyst to be used.

Modern variations of acylation reactions utilize different catalytic systems to improve yield and selectivity under milder conditions. organic-chemistry.org

Other Catalytic and Non-Catalytic Synthetic Routes

Beyond the classical methods, modern catalytic chemistry offers several alternative routes to aryl propanones. Palladium-catalyzed cross-coupling reactions are particularly versatile for forming carbon-carbon bonds. organic-chemistry.org

Palladium-Catalyzed Coupling Reactions:

Suzuki Coupling: This involves the reaction of an arylboronic acid with an acyl halide. The synthesis could be achieved by coupling 3-hydroxy-4-methylphenylboronic acid with propanoyl chloride in the presence of a palladium catalyst and a base.

Nitrile Addition: Palladium catalysts can facilitate the addition of aryl C-H bonds directly to nitriles. nih.gov This method could potentially construct the target molecule from 2-methylphenol and propionitrile, although regioselectivity would be a key challenge to control.

These catalytic methods often offer advantages in terms of functional group tolerance and milder reaction conditions compared to traditional methods like Friedel-Crafts acylation. organic-chemistry.org

Functional Group Interconversions on the this compound Scaffold

Once the basic carbon framework is established, functional group interconversions can be used to arrive at the final target molecule. A common strategy is the oxidation of a precursor alcohol.

Oxidation Reactions of Related Propanol Precursors to 1-Propanones

The oxidation of a secondary alcohol to a ketone is a reliable and widely used transformation in organic synthesis. ncert.nic.in To produce this compound, the corresponding secondary alcohol precursor, 1-(3-hydroxy-4-methylphenyl)propan-1-ol, would be synthesized first. This precursor can be readily prepared via the reduction of a different ketone or through the addition of a Grignard reagent (e.g., ethylmagnesium bromide) to 3-hydroxy-4-methylbenzaldehyde.

Once the secondary alcohol is obtained, it can be oxidized to the target ketone using a variety of reagents. The choice of oxidant depends on the scale of the reaction and the presence of other sensitive functional groups in the molecule.

| Oxidizing Agent | Common Name/System | Description |

| Chromium-based reagents | Pyridinium chlorochromate (PCC) | A milder chromium reagent that typically stops the oxidation of primary alcohols at the aldehyde stage and effectively oxidizes secondary alcohols to ketones. |

| DMSO-based reagents | Swern Oxidation | Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base (e.g., triethylamine). It is known for its mild conditions and high yields. |

| Hypervalent iodine reagents | Dess-Martin Periodinane (DMP) | A popular reagent that allows for the rapid and clean oxidation of primary and secondary alcohols under mild, neutral conditions. |

Reduction Chemistry of the Carbonyl and Hydroxyl Moieties

The structure of this compound features two key functional groups amenable to reduction: a ketone (carbonyl group) and a phenol (hydroxyl group). The reduction of the carbonyl group is a common transformation, typically yielding a secondary alcohol. In contrast, the phenolic hydroxyl group is generally resistant to reduction under standard conditions.

The most prevalent method for reducing aldehydes and ketones is through the use of complex metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). lew.ro These reagents act as a source of hydride ions (H⁻), which nucleophilically attack the electrophilic carbonyl carbon. lew.ro This addition leads to the formation of an alkoxide intermediate, which is subsequently protonated during workup to give the corresponding alcohol. lew.ro For this compound, this reaction converts the propanone moiety into a 1-propanol (B7761284) group, resulting in the formation of 1-(3-hydroxy-4-methylphenyl)propan-1-ol.

Lithium aluminium hydride is a significantly more powerful reducing agent than sodium borohydride. lew.rotandfonline.com While both are effective for the reduction of ketones, NaBH₄ is often preferred due to its milder nature and greater chemoselectivity, typically being used in protic solvents like methanol (B129727) or ethanol. lew.ro LiAlH₄ is highly reactive and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), with a separate aqueous workup step. lew.rotandfonline.com

Crucially, neither NaBH₄ nor LiAlH₄ will reduce the aromatic ring or the phenolic hydroxyl group under standard conditions. tandfonline.comucalgary.ca The reduction of a phenol to a cyclohexanol (B46403) requires more forcing conditions, such as catalytic hydrogenation at high pressure and temperature, which would also reduce the ketone. Therefore, hydride-based reductions offer a chemoselective route to the corresponding secondary alcohol.

| Reagent | Solvent | Reactivity | Product from this compound |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Moderate, more selective | 1-(3-Hydroxy-4-methylphenyl)propan-1-ol |

| Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Strong, highly reactive | 1-(3-Hydroxy-4-methylphenyl)propan-1-ol |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | Various | Conditions vary | Can reduce both ketone and aromatic ring |

Substitution Reactions of Hydroxyl Groups

The phenolic hydroxyl group in this compound can undergo substitution reactions, primarily O-alkylation and O-acylation, to form ethers and esters, respectively. Unlike aliphatic alcohols, the direct substitution of the phenolic hydroxyl group is challenging due to the strength of the C(sp²)–O bond. Therefore, these reactions typically proceed via activation of the phenol.

O-Alkylation (Ether Formation) The most common method for converting phenols to ethers is the Williamson ether synthesis. wikipedia.orgfrancis-press.com This reaction involves the deprotonation of the phenol with a base to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. pharmaxchange.infoyoutube.com Due to the acidity of phenols (pKa ≈ 10), relatively mild bases like sodium hydroxide (B78521) (NaOH) can be used for deprotonation, in contrast to the stronger bases like sodium hydride (NaH) required for less acidic aliphatic alcohols. youtube.com The choice of solvent can influence the competition between O-alkylation and C-alkylation, with polar aprotic solvents favoring the desired O-alkylation. pharmaxchange.info

Reaction Scheme:

Deprotonation: this compound + NaOH → Sodium 2-methyl-5-propanoylphenoxide

Nucleophilic Attack: Sodium 2-methyl-5-propanoylphenoxide + R-X → 1-(4-Methyl-3-alkoxyphenyl)-1-propanone + NaX (where R is an alkyl group and X is a halide)

O-Acylation (Ester Formation) Phenols react very slowly with carboxylic acids directly. Therefore, esterification is typically achieved using more reactive acylating agents like acyl chlorides or acid anhydrides. chemguide.co.uklibretexts.org The reaction with an acyl chloride (e.g., ethanoyl chloride) can occur at room temperature to produce a phenyl ester and hydrogen chloride gas. chemguide.co.uk The reaction rate can be increased by first converting the phenol to its more reactive phenoxide ion with a base like sodium hydroxide. chemguide.co.uk Phase-transfer catalysis is an efficient technique for this transformation, allowing the reaction to proceed rapidly at low temperatures with high yields. lew.rotandfonline.com

| Reaction Type | Reagent | Conditions | Product Type |

| O-Alkylation | Alkyl halide (R-X), Base (e.g., NaOH) | Typically polar aprotic solvent | Phenolic Ether |

| O-Acylation | Acyl chloride (RCOCl), Base (e.g., Pyridine, NaOH) | Often at room temperature or with gentle warming | Phenolic Ester |

| O-Acylation | Acid anhydride ((RCO)₂O), Base or Acid Catalyst | Requires warming | Phenolic Ester |

Stereoselective Synthesis of this compound and its Analogs

Following the reduction of the prochiral ketone, 1-(3-hydroxy-4-methylphenyl)propan-1-ol exists as a racemic mixture of two enantiomers. Stereoselective synthesis aims to produce a single enantiomer, which is crucial in pharmaceutical applications. This can be achieved through methods such as using chiral auxiliaries or through the resolution of the racemic mixture.

Chiral Auxiliary and Ligand-Mediated Approaches

A powerful strategy for asymmetric synthesis involves the use of a chiral auxiliary. This is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. rsc.org For the synthesis of chiral β-hydroxy ketones, which are analogs of the reduced target compound, a common approach is the asymmetric aldol reaction.

Evans' oxazolidinone auxiliaries are widely used for this purpose. rsc.org The chiral auxiliary is first acylated. Deprotonation with a suitable base and Lewis acid generates a chiral (Z)-enolate. This enolate then reacts with an aldehyde in a highly diastereoselective aldol addition, controlled by the steric influence of the substituent on the chiral auxiliary. The auxiliary can then be cleaved to yield the chiral β-hydroxy ketone and is recovered for reuse. rsc.org This methodology provides a reliable route to enantiomerically enriched products.

Chemoenzymatic Resolution Techniques

Chemoenzymatic resolution is a highly effective method for separating enantiomers from a racemic mixture. For racemic alcohols like 1-(3-hydroxy-4-methylphenyl)propan-1-ol, lipase-catalyzed kinetic resolution is a common and efficient technique. acs.org

In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer faster than the other. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently used to selectively acylate one of the alcohol enantiomers in the presence of an acyl donor (e.g., an ester like ethyl acetate). tandfonline.com This process results in a mixture of one enantiomer as an ester and the other as the unreacted alcohol, which can then be separated.

A more advanced technique is Dynamic Kinetic Resolution (DKR). tandfonline.comresearchgate.net DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. A metal catalyst (often ruthenium-based) is used to continuously convert the unreactive alcohol enantiomer into its opposite, allowing the enzyme to theoretically convert the entire racemic starting material into a single enantiomeric product with yields approaching 100%. tandfonline.com

| Technique | Catalyst/Enzyme | Principle | Potential Outcome |

| Kinetic Resolution | Lipase (e.g., CALB, Candida rugosa lipase) | Selective acylation of one enantiomer of the racemic alcohol. | Max. 50% yield of a single enantiomer. |

| Dynamic Kinetic Resolution (DKR) | Lipase + Metal Catalyst (e.g., Shvo's catalyst) | Selective acylation of one enantiomer combined with racemization of the other. | Theoretical yield up to 100% of a single enantiomer. |

Advanced Spectroscopic and Chromatographic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 1-(3-Hydroxy-4-methylphenyl)-1-propanone and its Derivatives

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules like this compound. hyphadiscovery.com By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the atomic arrangement can be constructed.

The substitution pattern on the aromatic ring is a key structural feature of this compound. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous determination of the relative positions of the hydroxyl, methyl, and propionyl groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the methylene (B1212753) and methyl groups of the propionyl side chain, and the phenolic hydroxyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton. jchps.comorganicchemistrydata.org The aromatic region would typically display a pattern confirming the 1,3,4-trisubstitution. For instance, a doublet for the proton ortho to the carbonyl group, a doublet for the proton ortho to the methyl group, and a doublet of doublets for the proton situated between the hydroxyl and propionyl groups would be anticipated. The ethyl group of the propionyl moiety would present as a quartet for the methylene protons (adjacent to a methyl group) and a triplet for the terminal methyl protons. The phenolic hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. youtube.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. np-mrd.org The carbonyl carbon of the ketone is characteristically found at a low field (downfield) in the spectrum. The aromatic carbons would appear in the typical aromatic region, with their specific shifts influenced by the attached functional groups (hydroxyl, methyl, and propionyl). The carbons of the propionyl side chain and the methyl group attached to the ring would be observed in the aliphatic region of the spectrum. The number of signals in the aromatic region confirms the substitution pattern and the absence of symmetry.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H (ortho to C=O) | ~7.8 (d) | ~130 |

| Aromatic-H (ortho to -OH) | ~6.9 (d) | ~115 |

| Aromatic-H (between C=O & -CH₃) | ~7.2 (dd) | ~128 |

| Phenolic -OH | Variable, broad | - |

| -CH₂- (propionyl) | ~2.9 (q) | ~31 |

| -CH₃ (propionyl) | ~1.2 (t) | ~8 |

| Aromatic -CH₃ | ~2.3 (s) | ~16 |

| Aromatic C-OH | - | ~158 |

| Aromatic C-C=O | - | ~132 |

| Aromatic C-CH₃ | - | ~125 |

| Aromatic C-H | - | (see above) |

| Carbonyl C=O | - | ~200 |

This table presents predicted data based on the analysis of structurally similar compounds. Actual experimental values may vary.

To further confirm the structure and assign all proton and carbon signals unequivocally, two-dimensional (2D) NMR experiments are employed. hyphadiscovery.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons in the propionyl chain (-CH₂- and -CH₃) and between neighboring aromatic protons, confirming their connectivity. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the direct assignment of the ¹³C signals for all protonated carbons by correlating them to their attached protons. hyphadiscovery.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. imreblank.ch

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₁₂O₂), the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen. lgcstandards.com This accurate mass measurement is a key piece of data for confirming the identity of the compound.

Expected HRMS Data:

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₁₃O₂⁺ | 165.0805 |

| [M+Na]⁺ | C₁₀H₁₂O₂Na⁺ | 187.0781 |

| [M-H]⁻ | C₁₀H₁₁O₂⁻ | 163.0764 |

Calculated values are based on the monoisotopic masses of the elements.

In electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry, the molecular ion fragments in a predictable manner, providing a "fingerprint" that can be used for structural elucidation. nih.govresearchgate.net The fragmentation of this compound would likely involve characteristic losses of small molecules or radicals.

Plausible Fragmentation Pathways:

A common fragmentation pathway for propiophenones is the cleavage of the bond between the carbonyl group and the ethyl group, leading to the formation of an acylium ion. researchgate.net Another likely fragmentation is the loss of the ethyl group.

Key Predicted Fragment Ions:

| m/z | Proposed Fragment | Description |

| 164 | [C₁₀H₁₂O₂]⁺˙ | Molecular Ion |

| 135 | [C₈H₇O₂]⁺ | Loss of the ethyl group (-C₂H₅) |

| 121 | [C₇H₅O₂]⁺ | Subsequent loss of a methyl radical from the aromatic ring |

| 105 | [C₇H₅O]⁺ | Formation of the benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

This table presents predicted fragmentation based on general principles of mass spectrometry and data from similar compounds. researchgate.netchemicalbook.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.govaps.org

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic C-H and C=C bonds.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations are often strong in Raman spectra.

Characteristic Vibrational Frequencies:

| Functional Group | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Phenolic O-H stretch | 3400-3200 (broad) | 3400-3200 (weak) |

| Aromatic C-H stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H stretch | 3000-2850 | 3000-2850 |

| Carbonyl (C=O) stretch | 1680-1660 | 1680-1660 |

| Aromatic C=C stretch | 1600, 1585, 1500, 1450 | 1600, 1585, 1500, 1450 |

| C-O stretch (phenol) | 1260-1180 | 1260-1180 |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Properties

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the molecule's chromophores—the parts of the molecule responsible for light absorption.

For this compound, the key chromophore is the substituted benzene (B151609) ring conjugated with a carbonyl group (C=O) from the propanone side chain. This system is, specifically, a substituted acetophenone (B1666503) derivative. The UV-Vis spectrum of such a compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions.

π → π Transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For aromatic ketones, these bands are often observed in the region of 240-280 nm.

n → π Transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. This band is characteristically found at longer wavelengths, often above 300 nm for acetophenone derivatives.

X-ray Crystallography for Solid-State Structure and Stereochemistry Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off the ordered lattice of a single crystal, researchers can generate a diffraction pattern that is then mathematically transformed into a detailed model of the electron density. This model reveals definitive information about the molecule's solid-state structure, including:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of atoms in the molecule.

Stereochemistry: The absolute configuration of chiral centers, if present.

Intermolecular Interactions: The nature and geometry of interactions like hydrogen bonding and van der Waals forces that dictate the crystal packing.

For this compound, X-ray crystallography would provide unambiguous confirmation of the substitution pattern on the phenyl ring and the conformation of the propanoyl side chain. While the technique is definitive, obtaining suitable single crystals can be a significant challenge. A review of the current scientific literature did not yield specific crystallographic data, such as unit cell parameters or space group information, for this compound. However, the technique has been successfully applied to determine the crystal structures of more complex derivatives, such as certain 1,5-benzodiazepin-2-ones, confirming their relative stereochemistry and solid-state conformations. mdpi.com

Chromatographic Method Development for Research Applications

Chromatography is indispensable for separating the components of a mixture and quantifying the purity of a compound. For a polar molecule like this compound, both gas and liquid chromatography, coupled with mass spectrometry, serve as powerful analytical tools.

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase within a capillary column. However, direct GC analysis of polar compounds containing functional groups like phenols (-OH) and ketones (C=O) is often problematic. gnest.org These groups can lead to poor peak shape and thermal instability. sigmaaldrich.com Therefore, a derivatization step is typically essential prior to GC-MS analysis to increase volatility and thermal stability. nih.gov

A typical GC-MS method for a derivatized analyte involves injecting the sample into a heated inlet, where it is vaporized. An inert carrier gas (e.g., helium) transports the vaporized analytes through a capillary column (e.g., a DB-5MS column) where separation occurs based on boiling point and polarity. nih.gov The separated compounds then enter the mass spectrometer, which ionizes them, separates the ions by their mass-to-charge ratio, and detects them, providing both qualitative (mass spectrum) and quantitative data. Multivariate statistical methods can be applied to complex GC-MS data to identify characteristic chemical markers in samples. nih.gov

Liquid chromatography is highly suited for the analysis of polar, non-volatile, and thermally sensitive compounds like this compound, often without the need for derivatization. In a typical reversed-phase LC method, the compound is dissolved in a suitable solvent and injected into a high-pressure stream of a polar mobile phase. Separation is achieved on a nonpolar stationary phase (e.g., a C18 column) as the mobile phase composition is varied in a gradient.

Coupling LC with mass spectrometry provides powerful detection capabilities:

LC-MS/MS: Using a triple quadrupole mass spectrometer, this technique offers high sensitivity and selectivity for quantifying known analytes by monitoring specific parent-to-daughter ion transitions.

LC-HRMS: High-resolution mass spectrometry, using analyzers like Orbitrap or Time-of-Flight (TOF), provides highly accurate mass measurements. This allows for the determination of a compound's elemental formula and aids in the identification of unknown metabolites in complex samples. nih.gov LC-HRMS is a key technology in the characterization of polyphenols and their metabolites in various matrices. nih.gov

While a specific, validated LC-MS method for this compound was not found in the reviewed literature, methods developed for other phenolic compounds serve as an excellent template. nih.govresearchgate.net

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties, particularly for GC-MS. sigmaaldrich.com For this compound, both the phenolic hydroxyl group and, to a lesser extent, the ketone group are targets for derivatization.

Silylation: This is the most common derivatization technique for compounds with active hydrogens, such as those in hydroxyl groups. nih.gov It involves replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group. This blocks hydrogen bonding, reduces polarity, and increases volatility and thermal stability. sigmaaldrich.com

Acetylation: This method is also effective for derivatizing phenolic compounds. Using a reagent like acetic anhydride (B1165640) in an alkaline medium converts the hydroxyl group to an acetate (B1210297) ester, which is more amenable to GC analysis. gnest.org

Methoximation: The ketone group can be derivatized, often in a preliminary step, by reacting it with a reagent like O-methoxylamine hydrochloride. This converts the ketone to a more stable methoxime derivative, which is particularly useful for analyzing compounds that might exist in enol forms. nih.gov

The choice of reagent and reaction conditions (temperature, time, solvent) must be optimized to ensure the reaction goes to completion for accurate quantification. sigmaaldrich.com

Table 1: Common Derivatization Strategies for GC-MS Analysis of Phenolic Ketones

| Derivatization Type | Target Functional Group(s) | Common Reagents | Resulting Derivative | Key Advantages |

|---|---|---|---|---|

| Silylation | Phenolic -OH, Alcoholic -OH | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), often with TMCS (Trimethylchlorosilane) as a catalyst | Trimethylsilyl (TMS) ether | Increases volatility and thermal stability; produces characteristic mass spectra. sigmaaldrich.com |

| Acetylation | Phenolic -OH | Acetic Anhydride | Acetate ester | Simple, inexpensive, and efficient procedure for hydroxyl groups. gnest.org |

| Methoximation | Ketone C=O | O-Methoxylamine hydrochloride in pyridine | Methoxime | Stabilizes thermolabile ketones and prevents enolization. nih.gov |

| Pentafluorobenzyl (PFB) Derivatization | Ketone C=O, Aldehyde C=O | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | PFB-oxime | Creates derivatives with high electron-capture response for sensitive detection; suitable for air analysis. sigmaaldrich.com |

Computational Chemistry and Theoretical Investigations of 1 3 Hydroxy 4 Methylphenyl 1 Propanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution and energy levels. These methods solve quantum mechanical equations to model molecular behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine a molecule's optimized geometry—the most stable arrangement of its atoms in three-dimensional space. researchgate.netepstem.netscienceacademique.com This process involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles. For 1-(3-Hydroxy-4-methylphenyl)-1-propanone, a DFT calculation, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield the precise coordinates of each atom at the molecule's lowest energy state. epstem.net

These calculations provide a detailed picture of the molecule's three-dimensional shape, which is crucial for understanding its interactions with other molecules, including biological receptors.

Table 1: Representative Geometric Parameters Calculated by DFT (Note: The following data is illustrative of the parameters that would be obtained from a DFT analysis and is not from a specific study on this compound.)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C=O Bond Length | The length of the double bond in the propanone group. | ~1.22 Å |

| O-H Bond Length | The length of the bond in the hydroxyl group. | ~0.97 Å |

| C-C-O Bond Angle | The angle within the ketone functional group. | ~120° |

| Phenyl Ring Dihedral | The twist of the propanone group relative to the phenyl ring. | Variable |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that helps in predicting a molecule's reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and lower kinetic stability. Conversely, a large energy gap implies high stability and lower reactivity. DFT calculations can precisely determine the energies of these orbitals and other related electronic descriptors. nih.gov

Table 2: Representative Global Reactivity Descriptors from FMO Analysis (Note: This table illustrates the types of data generated from a HOMO-LUMO analysis; specific values for this compound require a dedicated computational study.)

| Descriptor | Formula | Significance |

|---|---|---|

| E_HOMO | - | Energy of the highest occupied molecular orbital (electron-donating ability). |

| E_LUMO | - | Energy of the lowest unoccupied molecular orbital (electron-accepting ability). |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (IP) | -E_HOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | -E_LUMO | The energy released when an electron is added. |

| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Describes the escaping tendency of electrons. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. It is a valuable tool for identifying reactive sites for both electrophilic and nucleophilic attacks. The MEP map uses a color scale to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are prone to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an MEP analysis would likely show strong negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups, identifying them as sites for hydrogen bonding and electrophilic interactions. mdpi.com The hydrogen of the hydroxyl group would exhibit a positive potential (blue), making it a potential hydrogen bond donor site.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While DFT provides a static picture of a molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and stability. nih.govplos.org

An MD simulation of this compound, typically in a simulated solvent environment like water, would reveal how the molecule behaves in a more realistic setting. The simulation could track the rotation of single bonds, such as the bond connecting the propanone side chain to the phenyl ring, to identify the most stable and frequently occurring conformations. Analysis of the simulation trajectory can provide information on parameters like the Root Mean Square Deviation (RMSD) to assess structural stability over time. plos.org

Molecular Docking Studies for Investigating Potential Molecular Interactions (In Silico)

Molecular docking is a computational technique used to predict how a small molecule (a ligand) binds to a larger receptor molecule, typically a protein. eijppr.comnih.gov This in silico method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity, usually expressed in kcal/mol. mdpi.com

By docking this compound into the active site of a specific protein target, researchers can elucidate the potential binding mechanism. The results would detail the specific types of interactions formed between the ligand and the amino acid residues of the protein. These interactions can include:

Hydrogen Bonds: Typically involving the hydroxyl and carbonyl groups of the ligand.

Hydrophobic Interactions: Involving the phenyl ring and methyl group.

Pi-Pi Stacking: Interactions between the aromatic phenyl ring and aromatic residues in the protein.

This analysis helps to explain the specificity and strength of the ligand-protein interaction, providing a rational basis for its potential biological activity. plos.orgnih.gov

Table 3: Representative Output from a Molecular Docking Study (Note: This table is a hypothetical example of docking results.)

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Example Enzyme (e.g., 2EX6) | -7.5 | Ser122, Gln150 | Hydrogen Bond |

| Phe210, Trp214 | Hydrophobic/Pi-Pi Stacking |

Structure-Activity Relationship (SAR) Prediction from Computational Models

The prediction of a molecule's biological activity based on its structure, known as Structure-Activity Relationship (SAR), is a cornerstone of modern drug discovery and computational toxicology. For a compound like this compound, computational models would be employed to predict its potential interactions with biological targets. These models typically rely on the molecule's three-dimensional structure and its physicochemical properties.

Key Computational Approaches for SAR Prediction:

Molecular Docking: This technique would be used to predict the binding orientation of this compound to the active site of a protein. By calculating the binding affinity, researchers can estimate the compound's potential to inhibit or activate the protein. The hydroxyl and methyl groups on the phenyl ring, as well as the propanone side chain, would be key features in determining these interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the chemical structure of a series of compounds with their biological activity. To build a QSAR model for this compound, a dataset of structurally similar compounds with known activities would be required. Descriptors such as molecular weight, logP (lipophilicity), and electronic properties would be calculated and used to create a predictive model.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. For this compound, the hydroxyl group, the aromatic ring, and the carbonyl group of the propanone moiety would be key pharmacophoric features.

Theoretical SAR Insights for this compound:

In the absence of direct experimental data, we can hypothesize the influence of its structural features based on general SAR principles:

Hydroxyl Group: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with amino acid residues in a protein's active site.

Methyl Group: The methyl group can contribute to van der Waals interactions and may influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Propanone Side Chain: The carbonyl group is a strong hydrogen bond acceptor. The length and flexibility of the propanone chain will also influence how the molecule fits into a binding pocket.

A hypothetical data table illustrating the types of descriptors used in QSAR studies for compounds similar to this compound is presented below.

| Descriptor | Predicted Value for this compound | Significance in SAR |

| Molecular Weight | 166.19 g/mol | Influences size and fit within a binding site. |

| LogP | ~2.0 | A measure of lipophilicity, affecting cell membrane permeability. |

| Hydrogen Bond Donors | 1 (hydroxyl group) | Key for specific interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 (hydroxyl and carbonyl groups) | Important for forming hydrogen bonds with receptor sites. |

| Polar Surface Area | ~46.5 Ų | Affects drug transport properties. |

Note: The values in this table are theoretical and would need to be confirmed by computational software.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, based on quantum mechanics, can predict the spectroscopic properties of a molecule with a high degree of accuracy. These predictions are invaluable for identifying and characterizing a compound. Density Functional Theory (DFT) is a common method used for this purpose.

Predicted Spectroscopic Data for this compound:

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in a molecule. For this compound, the most characteristic vibrations would be:

A broad O-H stretching vibration for the phenolic hydroxyl group, typically in the range of 3200-3600 cm⁻¹.

A strong C=O stretching vibration for the ketone, expected around 1680-1700 cm⁻¹ due to conjugation with the aromatic ring. libretexts.orglibretexts.org

C-H stretching vibrations for the aromatic ring and the alkyl chain, typically between 2850-3100 cm⁻¹.

C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region. libretexts.orglibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms.

¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons. The aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm). The protons of the ethyl group in the propanone chain would show characteristic splitting patterns, and the methyl group on the ring would appear as a singlet. The phenolic proton would likely be a broad singlet.

¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon in the highly deshielded region (around 190-200 ppm). libretexts.org The aromatic carbons would have signals in the 110-160 ppm range, and the carbons of the propanone and methyl groups would appear in the upfield region.

A hypothetical table of predicted ¹³C NMR chemical shifts for this compound is provided below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~198 |

| Aromatic C-OH | ~155 |

| Aromatic C-CH₃ | ~135 |

| Aromatic C-C=O | ~130 |

| Aromatic C-H | ~115-128 |

| Methylene (B1212753) (-CH₂-) | ~35 |

| Methyl (-CH₃ on ring) | ~20 |

| Methyl (-CH₃ on chain) | ~8 |

Note: These are estimated chemical shifts and would be confirmed by actual DFT calculations.

In Vitro Biochemical and Enzymatic Transformation Studies of 1 3 Hydroxy 4 Methylphenyl 1 Propanone

Microbial and Enzymatic Biotransformation Pathways

Microbial biotransformation utilizes the metabolic machinery of microorganisms, such as bacteria and fungi, to perform specific chemical modifications on a substrate molecule. medcraveonline.com These processes are valued for their high regio- and stereospecificity, often achieving transformations that are challenging through conventional synthetic chemistry. Common reactions include oxidation, reduction, hydrolysis, and hydroxylation. medcraveonline.comnih.gov

Microorganisms are proficient at catalyzing reduction and hydroxylation reactions on aromatic ketones. The carbonyl group of 1-(3-Hydroxy-4-methylphenyl)-1-propanone is a primary target for microbial reductases, which would convert the ketone into a secondary alcohol, 1-(3-hydroxy-4-methylphenyl)-1-propanol. This reaction introduces a new chiral center, and the stereoselectivity of the product would depend on the specific microbial species and its enzymatic profile. Fungi from genera such as Aspergillus, Penicillium, and Cunninghamella are well-known for their ability to perform such carbonyl reductions. nih.gov

Furthermore, microbial hydroxylases can introduce additional hydroxyl groups onto the aromatic ring. This hydroxylation typically occurs at positions that are activated by existing substituents. For this compound, hydroxylation could potentially occur ortho to the existing hydroxyl group, yielding a catechol-type derivative. Such reactions expand the polarity and potential bioactivity of the parent compound.

Table 1: Potential Microbial Biotransformation Reactions for this compound

| Substrate | Microorganism (Example) | Reaction Type | Potential Product |

|---|---|---|---|

| This compound | Aspergillus niger | Carbonyl Reduction | 1-(3-Hydroxy-4-methylphenyl)-1-propanol |

| This compound | Cunninghamella elegans | Aromatic Hydroxylation | 1-(2,3-Dihydroxy-4-methylphenyl)-1-propanone |

Isolated enzymes offer a more controlled approach for synthesizing analogs of a parent compound. By selecting specific enzymes, such as hydroxylases or oxidoreductases, targeted modifications can be achieved. For instance, flavoprotein monooxygenases, like 3-hydroxybenzoate 6-hydroxylase, are known to catalyze the specific para-hydroxylation of phenolic compounds. nih.gov While this specific enzyme acts on 3-hydroxybenzoate, analogous enzymes could be employed to introduce a hydroxyl group at a specific position on the phenyl ring of this compound, thereby creating a novel dihydroxy analog.

Similarly, purified alcohol dehydrogenases can be used to stereoselectively reduce the ketone, allowing for the synthesis of specific (R)- or (S)-enantiomers of the corresponding alcohol. This enzymatic approach is highly valuable for producing specific isomers for further study.

Table 2: Examples of Enzyme-Mediated Analog Synthesis

| Starting Compound | Enzyme Class | Reaction Type | Potential Analog |

|---|---|---|---|

| This compound | Oxidoreductase (e.g., Alcohol Dehydrogenase) | Ketone Reduction | (R)- or (S)-1-(3-Hydroxy-4-methylphenyl)-1-propanol |

In Vitro Mammalian Microsomal Metabolism Studies

In vitro studies using mammalian liver microsomes are a standard method for investigating the metabolic pathways of xenobiotics. Microsomes contain a high concentration of drug-metabolizing enzymes, particularly those involved in Phase I and Phase II reactions.

Phase I metabolism generally involves the introduction or unmasking of functional groups, which typically increases the hydrophilicity of the compound. researchgate.net For this compound, the primary Phase I reactions are expected to be reduction of the ketone and oxidation of the ring's methyl group.

Reduction: The ketone functional group can be reduced by carbonyl reductases present in the microsomes to form the corresponding secondary alcohol, 1-(3-hydroxy-4-methylphenyl)-1-propanol.

Oxidation: The methyl group on the aromatic ring is a substrate for oxidation. This process can occur sequentially, first forming a benzyl alcohol derivative (1-(3-hydroxy-4-(hydroxymethyl)phenyl)-1-propanone), which can be further oxidized to an aldehyde and then to a carboxylic acid (1-(3-hydroxy-4-carboxyphenyl)-1-propanone). Aromatic hydroxylation is also a possible, though often minor, pathway.

Table 3: Potential Phase I Metabolites of this compound in Mammalian Microsomes

| Metabolic Reaction | Resulting Functional Group | Potential Metabolite Name |

|---|---|---|

| Ketone Reduction | Secondary Alcohol | 1-(3-Hydroxy-4-methylphenyl)-1-propanol |

| Methyl Group Hydroxylation | Primary Alcohol | 1-(3-Hydroxy-4-(hydroxymethyl)phenyl)-1-propanone |

The primary enzymes responsible for Phase I oxidative metabolism in the liver are the Cytochrome P450 (CYP) and Flavin-Containing Monooxygenase (FMO) superfamilies. nih.gov

Cytochrome P450 (CYP): The CYP enzymes are a diverse group of heme-containing monooxygenases that catalyze the oxidation of a vast array of substrates. researchgate.net The oxidation of the methyl group on the aromatic ring of this compound to a primary alcohol is a classic CYP-mediated reaction. Major hepatic isoforms such as CYP2D6, CYP3A4, and members of the CYP2C family are often involved in the metabolism of such phenolic compounds.

Table 4: Roles of CYP and FMO Enzymes in Phase I Metabolism

| Enzyme Family | Primary Function | Relevance to this compound |

|---|---|---|

| Cytochrome P450 (CYP) | Catalyzes oxidation of a wide range of lipophilic compounds, including C-H bonds. | Likely responsible for the oxidation of the aromatic methyl group and potential ring hydroxylation. |

Phase II metabolism involves the conjugation of endogenous molecules to the functional groups on the parent compound or its Phase I metabolites. This process significantly increases water solubility and facilitates excretion. The primary conjugation reactions for phenolic compounds are glucuronidation and sulfation. nih.gov

Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid to a nucleophilic functional group. The phenolic hydroxyl group of this compound is an excellent substrate for UGTs, leading to the formation of a glucuronide conjugate. Additionally, any alcohol metabolites formed during Phase I (from ketone reduction or methyl group hydroxylation) can also undergo glucuronidation.

Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the transfer of a sulfonate group from the cofactor PAPS (3'-phosphoadenosine-5'-phosphosulfate) to a hydroxyl group. The phenolic hydroxyl of the parent compound is also a primary site for sulfation. Glucuronidation and sulfation are often competing pathways, with their relative importance depending on the substrate concentration and the specific expression levels of UGT and SULT enzymes. nih.gov

Table 5: Potential Phase II Conjugates of this compound

| Parent Molecule for Conjugation | Conjugation Reaction | Potential Metabolite |

|---|---|---|

| This compound | Glucuronidation | 1-(3-O-glucuronyl-4-methylphenyl)-1-propanone |

| This compound | Sulfation | 1-(3-O-sulfate-4-methylphenyl)-1-propanone |

In Vitro Enzyme Interaction and Inhibition Studies

The investigation into the effects of this compound on enzyme activity is a critical area of research. These in vitro studies are designed to elucidate the compound's potential to modulate enzymatic pathways, which can have significant implications for its biological activity.

Methodologies for Assessing Enzyme Modulation (e.g., IC50 determination)

A fundamental aspect of characterizing the interaction between this compound and a target enzyme is the determination of its inhibitory potency. The half-maximal inhibitory concentration (IC50) is a key metric used for this purpose. It represents the concentration of the compound required to inhibit 50% of the enzyme's activity under a specific set of experimental conditions.

The determination of IC50 values typically involves a series of enzymatic assays where the concentration of this compound is varied. The enzyme's activity is measured at each concentration, and the data are then plotted to generate a dose-response curve. From this curve, the IC50 value can be accurately calculated. Common assay techniques include spectrophotometry, fluorometry, and luminometry, where the consumption of a substrate or the formation of a product is monitored over time.

Below is a hypothetical data table illustrating the results from such an experiment:

| Concentration of this compound (µM) | Enzyme Activity (%) |

| 0.1 | 98 |

| 1 | 85 |

| 10 | 52 |

| 50 | 23 |

| 100 | 10 |

This is a hypothetical representation of data.

Mechanistic Exploration of Enzyme-Ligand Interactions

Beyond determining the inhibitory potency, it is crucial to understand the mechanism through which this compound interacts with an enzyme. Mechanistic studies aim to reveal the molecular details of the enzyme-ligand binding, including the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the specific binding site on the enzyme.

Techniques such as enzyme kinetics are employed to investigate the mechanism of inhibition. By measuring the enzyme's reaction rates at various substrate and inhibitor concentrations, researchers can deduce the nature of the interaction. For instance, in competitive inhibition, the inhibitor binds to the same active site as the substrate, while in non-competitive inhibition, it binds to a different site.

Further insights into the enzyme-ligand interactions can be gained through computational methods like molecular docking. These in silico approaches can predict the binding mode and affinity of this compound to the enzyme's active site, identifying key amino acid residues involved in the interaction.

A hypothetical summary of mechanistic findings could be presented as follows:

| Parameter | Finding |

| Type of Inhibition | Competitive |

| Binding Site | Active Site |

| Key Interacting Residues | Tyr123, Phe256 |

This is a hypothetical representation of data.

1 3 Hydroxy 4 Methylphenyl 1 Propanone As a Synthetic Intermediate and Building Block in Advanced Chemical Synthesis

Role in the Synthesis of Complex Organic Molecules

The strategic placement of a hydroxyl group and a methyl group on the phenyl ring, combined with a propanone side chain, makes 1-(3-hydroxy-4-methylphenyl)-1-propanone a valuable precursor for intricate molecular architectures.

While direct synthesis of a named natural product from this compound is not extensively documented in readily available literature, its structural motifs are present in various natural products and their analogs. The synthesis of analogs of natural products is a crucial area of medicinal chemistry, aiming to improve the biological activity, selectivity, and pharmacokinetic properties of the parent compounds. researchgate.net The core structure of this compound is related to other naturally occurring phenolic ketones and diarylpropanes. For instance, the synthesis of broussonin A and B, which are 1,3-diarylpropanes isolated from Broussonetia papyrifera, involves the condensation of substituted acetophenones and benzaldehydes followed by hydrogenation. researchgate.net This highlights the utility of a substituted phenylpropanone framework in constructing complex natural product-like molecules.

The general strategy often involves modifying the hydroxyl and ketone functionalities to build more complex structures. The hydroxyl group can be alkylated or acylated, and the ketone can undergo a variety of reactions such as reductions, aldol (B89426) condensations, or Mannich reactions to extend the carbon skeleton. These transformations allow for the generation of a library of compounds that can be screened for biological activity.

The reactivity of this compound makes it an excellent starting material for the synthesis of a diverse range of heterocyclic compounds. The presence of the phenolic hydroxyl group and the ketone carbonyl group allows for intramolecular cyclization reactions to form oxygen-containing heterocycles. For example, ortho-acylphenols are well-established precursors for the synthesis of chromanones, flavanones, and benzofurans. researchgate.net

Furthermore, the ketone functionality can be converted into other reactive groups to facilitate the construction of various heterocyclic rings. For instance, the synthesis of 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones and their subsequent reactions with various nucleophiles can lead to the formation of substituted indoles and other N-heterocycles. researchgate.net The development of new synthetic methods, such as the design and synthesis of furan-steroid-propanone derivatives, showcases the versatility of the propanone moiety in constructing complex heterocyclic systems. nih.gov

Development of New Synthetic Methodologies Utilizing its Structural Features

The unique arrangement of functional groups in this compound has inspired the development of novel synthetic strategies. Research in this area focuses on creating more efficient and selective reactions by taking advantage of the inherent reactivity of the molecule.

Recent advancements in synthetic methodologies for related structures, such as 3-substituted phthalides, demonstrate the ongoing efforts to develop new protocols for constructing complex molecules from simple precursors. nih.gov These methodologies often involve tandem reactions where multiple bonds are formed in a single operation, leading to increased efficiency. For instance, the development of tandem aldol-lactonization reactions provides a powerful tool for the synthesis of chiral 3-substituted phthalides. nih.gov While not directly involving this compound, these advanced synthetic methods could potentially be adapted to utilize its structural features for the creation of novel compounds.

The study of organic impurity profiling in the synthesis of related compounds, such as methylone from catechol, provides valuable insights into reaction mechanisms and potential side products. nih.gov This knowledge is crucial for optimizing synthetic routes and ensuring the purity of the final products.

Exploration in Materials Science and Polymer Chemistry (Theoretical/Precursor Role)

The potential application of this compound and its derivatives in materials science and polymer chemistry is an emerging area of interest. The phenolic hydroxyl group and the aromatic ring are functionalities that can be incorporated into polymer backbones or used as pendant groups to modify polymer properties.

Phenolic compounds are known for their antioxidant properties and have been used to stabilize polymers. The structure of this compound suggests that it could be a precursor for the synthesis of novel antioxidants or polymer additives.

In the realm of photopolymerization, compounds with similar ketone functionalities, such as 1-hydroxycyclohexyl phenyl ketone, are used as photoinitiators. chemicalbook.com These molecules generate radicals upon exposure to UV light, initiating the polymerization process. While this compound itself may not be a photoinitiator, its structure could be modified to create new photoactive compounds. The general principles of polymer chemistry, including radical, cationic, and anionic polymerization, provide a framework for how such a monomer could be incorporated into larger polymer chains. msu.edu The specific functional groups on the monomer, such as alkyl or phenyl groups, can influence the polymerization process and the properties of the resulting polymer. msu.edu

The exploration of this compound in materials science is still largely theoretical, but its versatile chemical nature suggests a promising future as a building block for new materials with tailored properties.

Q & A

Basic: What are the common synthetic routes for preparing 1-(3-Hydroxy-4-methylphenyl)-1-propanone in laboratory settings?

Methodological Answer:

The synthesis of this compound can be achieved via Claisen-Schmidt condensation . This involves reacting a substituted acetophenone derivative (e.g., 3-hydroxy-4-methylacetophenone) with an appropriate aldehyde or ketone under basic conditions (e.g., aqueous NaOH or KOH in ethanol). For example, similar enone derivatives were synthesized by condensing hydroxyacetophenones with substituted benzaldehydes at room temperature, followed by recrystallization for purification . Alternative routes include Friedel-Crafts acylation , where an acyl chloride reacts with a methylphenol derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Optimization of solvent (e.g., dry toluene or ethanol), stoichiometry, and reaction time is critical for yield improvement.

Basic: Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Methodological Answer:

A combination of NMR (¹H and ¹³C) , FT-IR , and mass spectrometry is essential.

- ¹H NMR : Assign peaks for the hydroxyl (-OH, δ ~5-6 ppm), aromatic protons (δ ~6.5-7.5 ppm), and methyl/ketone groups (δ ~2.1-2.5 ppm). Splitting patterns help identify substitution on the aromatic ring .

- ¹³C NMR : Confirm the ketone carbonyl (δ ~200-210 ppm) and aromatic carbons. DEPT-135 can distinguish CH₃ groups .

- FT-IR : Identify O-H stretching (~3200-3500 cm⁻¹) and ketone C=O (~1680-1720 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., C₁₀H₁₂O₂: calculated 180.0786) .

Advanced: How can researchers resolve discrepancies between experimental and computational spectroscopic data for this compound?

Methodological Answer:

Discrepancies often arise from solvent effects, tautomerism, or conformational flexibility. To resolve these:

Cross-validate with X-ray crystallography : Determine the solid-state structure to confirm bond lengths and angles .

Use higher-level DFT calculations : Employ B3LYP/6-311+G(d,p) with solvent models (e.g., PCM for ethanol) to simulate NMR/IR spectra .

Variable-temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) by analyzing peak splitting at different temperatures .

2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling networks unambiguously .

Advanced: What strategies are recommended for analyzing hydrogen-bonding networks in crystalline this compound?

Methodological Answer:

Hydrogen-bonding patterns are critical for understanding crystal packing and stability:

Single-crystal X-ray diffraction : Use SHELXL (for refinement) to determine intermolecular distances and angles. The hydroxyl and ketone groups likely form O-H···O=C interactions .

Graph set analysis : Classify hydrogen bonds (e.g., motifs) to identify supramolecular synthons .

Hirshfeld surface analysis : Quantify contributions of H-bonding, van der Waals, and π-π interactions to the crystal lattice .

Thermal analysis (DSC/TGA) : Correlate H-bond strength with melting points or decomposition temperatures .

Advanced: How does the substituent positioning (3-hydroxy, 4-methyl) influence the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

The ortho-directing hydroxyl group and para-methyl group create distinct electronic environments:

Electrophilic aromatic substitution : The hydroxyl group activates the ring at the ortho/para positions, while the methyl group sterically hinders para substitution. Use nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) to probe regioselectivity .

Competitive experiments : Compare reaction rates with analogs lacking the methyl group to quantify steric effects .

DFT calculations : Map electrostatic potential surfaces to predict reactive sites .

Advanced: What methodologies are recommended for studying tautomeric equilibria in this compound?

Methodological Answer:

UV-Vis spectroscopy : Monitor absorbance changes (e.g., keto vs. enol forms) in solvents of varying polarity .

¹H NMR in deuterated solvents : Detect enolic protons (δ ~12-15 ppm) in DMSO-d₆ or CDCl₃ .

Isotopic labeling : Use ¹⁸O-labeled water to track proton exchange rates .

Theoretical studies : Compare relative energies of tautomers using MP2 or CCSD(T) methods .

Advanced: How can researchers address challenges in crystallizing this compound due to polymorphism or twinning?

Methodological Answer:

Solvent screening : Test polar (ethanol) vs. non-polar (hexane) solvents for crystal growth .

Seeding techniques : Introduce microcrystals to control nucleation .

TWINAX/CELL_NOW (in SHELX) : Refine twinned data by defining twin laws and domains .

Variable-temperature crystallography : Identify phase transitions or disorder using synchrotron radiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.